hydrogen tritium oxide

Description

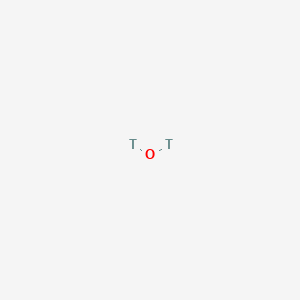

Structure

3D Structure

Properties

InChI |

InChI=1S/H2O/h1H2/i/hT | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-MNYXATJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019018 | |

| Record name | Hydrogen tritium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13670-17-2 | |

| Record name | Tritiated water | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13670-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, heavy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen tritium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isotopic Nature and Scholarly Significance

Hydrogen tritium (B154650) oxide is a radioactive isotopologue of water. wikipedia.org The hydrogen atom in a standard water molecule (H₂O) is the isotope protium (B1232500) (¹H), which contains one proton and no neutrons. In HTO, one of these protium atoms is replaced by a tritium atom (³H or T), which consists of one proton and two neutrons. hpschapters.orgwikipedia.org This isotopic substitution results in a "super-heavy" water molecule. wikipedia.orgontosight.ai

Tritium is a naturally occurring radioactive isotope of hydrogen, though it is extremely rare on Earth, primarily formed through the interaction of cosmic rays with atmospheric gases. wikipedia.orggeeksforgeeks.org It is also produced artificially in nuclear reactors. britannica.com Tritium decays via beta emission with a half-life of approximately 12.3 years, transforming into a helium-3 (B1234947) nucleus. wikipedia.orgcnsc-ccsn.gc.camass.gov It is this radioactivity that makes HTO a powerful tracer in scientific research.

The scholarly significance of HTO lies in its ability to mimic the behavior of regular water in most biological and chemical systems, while its radioactivity allows for its sensitive detection. hpschapters.org This makes it an ideal tracer for studying water transport and metabolism in living organisms, as well as for investigating chemical reaction kinetics and mechanisms in aqueous solutions. ontosight.ai

Nomenclature and Chemical Forms in Research Contexts

In scientific literature, hydrogen tritium (B154650) oxide is commonly referred to by several names and chemical formulas. The most prevalent nomenclature includes:

Hydrogen Tritium Oxide (HTO): This name explicitly identifies the isotopic composition.

Tritiated Water: A widely used term in research contexts. wikipedia.orgontosight.aicnsc-ccsn.gc.ca

Tritium Oxide: This can refer to both HTO and T₂O (ditritium oxide). wikipedia.org

Super-heavy water: This term emphasizes its greater mass compared to regular water (H₂O) and heavy water (D₂O). wikipedia.orgontosight.ai

The chemical formula for this compound is most accurately represented as ³HOH or HTO . wikipedia.org In a broader sense, "tritiated water" can also encompass ditritium oxide (T₂O or ³H₂O) , where both hydrogen atoms are replaced by tritium. wikipedia.orgontosight.ai However, in dilute solutions, the HTO form is predominantly favored. wikipedia.org

Table 1: Nomenclature and Chemical Formulas for Tritiated Water

| Common Name | IUPAC Systematic Name | Chemical Formula |

|---|---|---|

| This compound | [³H]₁-water | HTO |

| Tritiated Water | (³H₁)Water | HTO |

| Tritium Oxide | Tritium oxide | T₂O or ³H₂O |

| Super-heavy water | Ditritium oxide | T₂O or ³H₂O |

Interdisciplinary Research Paradigms and Overlapping Fields

Chemical Synthesis Approaches

The chemical synthesis of this compound and tritiated organic compounds involves the introduction of a tritium atom, a radioactive isotope of hydrogen, into a molecule. This is accomplished through various chemical reactions that facilitate hydrogen isotope exchange.

Tritiated Reagent Utilization

One common method for synthesizing tritiated compounds involves the use of powerful reducing agents containing tritium. nih.gov For instance, tritium-labeled lithium borohydride (B1222165) can be prepared and subsequently used in reactions. nih.gov This tritiated reagent can then introduce tritium into a molecule, as illustrated by the preparation of D-galactitol-1-t from D-galactose. nih.gov Another approach involves the O-methylation of N-substituted maleimides containing a hydroxyl functionality using commercially available [3H]methyl nosylate. sci-hub.se

Metal-Catalyzed Hydrogen Isotope Exchange Reactions

Metal-catalyzed hydrogen isotope exchange (HIE) is a prominent technique for incorporating tritium into organic molecules. acs.orgnih.govrsc.org This method can utilize either tritium gas (T₂) or tritiated water (HTO) as the tritium source. acs.orgnih.gov

Tritium Gas as a Source: In this approach, a catalyst, often a Group VIII metal like rhodium or iridium, facilitates the exchange of hydrogen atoms on a substrate with tritium from T₂ gas. acs.orggoogle.com For example, rhodium nanoparticles generated in situ can catalyze the labeling of various organic scaffolds. acs.org This method has been successfully applied to the tritiation of complex pharmaceuticals, achieving high molar activities. acs.org

Tritiated Water as a Source: HTO can also serve as the isotopic source in metal-catalyzed HIE. nih.gov This is particularly relevant in the synthesis of labeled amino acids and peptides. rsc.org However, using HTO can sometimes lead to moderate molar activities and potential racemization of chiral compounds. nih.gov Catalysts based on precious metals supported on materials like cation-exchanged mordenite (B1173385) have been investigated for the isotope exchange reaction between hydrogen gas and tritiated water vapor. iaea.org

Photoredox-Mediated Hydrogen/Tritium Exchange Pathways

Reduction of Unsaturated Bonds with Tritium

A well-established method for introducing tritium into a molecule is through the catalytic reduction of unsaturated bonds, such as double or triple bonds, using tritium gas. rsc.orgdtu.dk This hydrogenation reaction is a common strategy for labeling small molecules and can lead to compounds with high specific activity. dtu.dk The process involves the addition of tritium atoms across the multiple bond, effectively saturating it and incorporating the radioisotope into the molecular structure. rsc.org

Exchange Reactions with Tritiated Solvents

Direct exchange reactions with tritiated solvents provide another route to introduce tritium into organic molecules. nrc.gov Solvents such as tritiated water (T₂O) or tritiated acetic acid can be used. nih.govresearchgate.net The efficiency of this exchange can be influenced by the presence of a catalyst and the specific functional groups within the molecule. For instance, hydrogen atoms in the methyl group of thymidine (B127349) can be exchanged using a base-catalyzed reaction in a tritiated solvent, while exchange at other positions may require acidic conditions. akjournals.com The reactivity for hydrogen-tritium exchange with HTO has been shown to vary depending on the organic molecule, with carboxylic acids generally being more reactive than alcohols, aldehydes, ketones, alkenes, and alkanes. nih.gov

Industrial and Research-Scale Production Methods

The production of this compound on a larger scale for industrial and research purposes primarily relies on the controlled oxidation of tritium gas or through processes developed for nuclear applications.

One of the main methods for producing tritium itself is through the neutron bombardment of lithium-6 (B80805) in nuclear reactors. hpschapters.orgwikipedia.org The resulting tritium gas can then be converted to this compound. This conversion can be achieved by catalytic oxidation over a precious metal catalyst or by the reduction of a metal oxide, such as copper oxide, with tritium gas. nih.govnih.gov

In the context of nuclear facilities, particularly those dealing with heavy water reactors, processes like the combined electrolysis and catalytic exchange (CECE) are employed for detritiation, which involves the separation of tritium from water. mdpi.com Cryogenic distillation is another industrial-scale method used to separate hydrogen isotopes, including the concentration of tritium. mdpi.com

For research applications requiring high specific activity HTO, in-situ generation from tritium gas is a common practice, especially in photoredox-mediated labeling experiments where direct use of T₂ gas is part of the reaction setup. acs.org

Table of Research Findings on this compound Synthesis

| Method | Tritium Source | Catalyst/Mediator | Key Findings | Reference(s) |

|---|---|---|---|---|

| Metal-Catalyzed HIE | Tritium Gas (T₂) | In-situ generated Rhodium nanoparticles | Enables selective labeling of benzylic positions and alkylamine substructures with high molar activities. | acs.org |

| Metal-Catalyzed HIE | Tritiated Water (HTO) | Platinum on Cation-Exchanged Mordenite | Reaction rate is first-order with respect to tritiated water vapor concentration. | iaea.org |

| Photoredox-Mediated HIE | Tritiated Water (T₂O) | Photoredox catalyst and a thiol | Efficiently installs tritium at α-amino sp³ C–H bonds in drug molecules under mild conditions. | princeton.edu |

| Reduction of Unsaturated Bonds | Tritium Gas (T₂) | Platinum Group Metals | A frequently used method for tritium labeling of small molecules, capable of producing high specific activity compounds. | dtu.dk |

| Exchange with Tritiated Solvents | Tritiated Water (HTO) | Platinum black | Catalytic exchange in solution can produce high radiochemical yields of tritiated compounds like thymidine. | akjournals.com |

By-Product Generation in Nuclear Power Reactors

This compound is generated in nuclear power reactors principally through the neutron activation of deuterium, an isotope of hydrogen present in heavy water (D₂O). wikipedia.orgiaea.org This process is particularly significant in reactor designs such as the Canada Deuterium Uranium (CANDU) reactors, which employ heavy water as both a moderator to control the nuclear reaction and as a coolant in the primary heat transport system. nih.govosti.gov

The formation of tritium occurs when a deuterium nucleus captures a neutron. wikipedia.org While this reaction has a small absorption cross-section, the continuous and intense neutron flux within a reactor core leads to a significant accumulation of tritium over time. wikipedia.orgosti.gov The majority of tritium production in a CANDU reactor, approximately 97%, occurs in the moderator, with a smaller amount generated in the coolant. nih.gov Tritium is also produced, albeit to a lesser extent, through ternary fission of uranium-235, plutonium-239, and uranium-233, where about one tritium atom is produced per 10,000 fissions. inl.goviaea.org

The concentration of tritium in the heavy water of reactors increases with the operational duration of the plant, eventually approaching an equilibrium level determined by the production rate, the radioactive decay rate of tritium (which has a half-life of 12.3 years), and the rate of heavy water replacement. iaea.orgosti.gov For instance, at the Pickering Generating Station, the average tritium concentration in the moderator has been reported to reach 0.6 TBq.kg⁻¹ (16 Ci.kg⁻¹), while in the coolant, it is around 0.02 TBq.kg⁻¹ (0.5 Ci.kg⁻¹). iaea.org

Table 1: Tritium Production Rates in a CANDU Reactor

| System | Tritium Production Rate (Bq/MW(e)) |

|---|---|

| Heat Transport System | 2 x 10¹² |

| Moderator System | ~7.2 x 10¹³ |

This table is interactive. Click on the headers to sort.

Extraction and Enrichment from Heavy Water

To manage the levels of tritium in heavy water and to recover it for various applications, specialized extraction and enrichment facilities are employed. nih.govwikipedia.org The process of removing tritium from heavy water is often referred to as detritiation. ccnr.org Several technologies have been developed for this purpose, often used in combination to achieve high separation efficiency.

One of the most prominent and effective methods is the Combined Electrolysis and Catalytic Exchange (CECE) process. researchgate.netiaea.org The CECE process integrates electrolysis and catalytic exchange to separate tritium from water with high separation factors, making it suitable for treating water with high concentrations of tritium. researchgate.net In this process, tritiated heavy water is first converted into a mixture of deuterium and tritium gas via electrolysis. researchgate.netiaea.org This isotopic mixture then undergoes a catalytic exchange with a counter-current flow of water, where tritium atoms are transferred from the gas phase to the liquid phase, thus enriching the water with tritium. mdpi.comtyne-engineering.com The detritiated deuterium gas can be recombined with oxygen to produce clean heavy water. tyne-engineering.com

Another key technology is Cryogenic Distillation . This method is based on the slight differences in the boiling points of hydrogen isotopes. mdpi.com After the tritiated water is electrolyzed into its gaseous hydrogen isotope components (D₂, DT, T₂), the mixture is cooled to cryogenic temperatures. iaea.org In a distillation column, the heavier tritium (T₂) and deuterium-tritium (DT) tend to concentrate at the bottom, while the lighter deuterium (D₂) accumulates at the top. mdpi.com Cryogenic distillation is currently the only method capable of producing high-purity tritium on an industrial scale. mdpi.com

Water Distillation is another method that exploits the difference in volatility between HTO and D₂O. However, the separation factor for water distillation is very small, meaning it requires large equipment and significant energy consumption to achieve effective separation. mdpi.com

The Bhabha Atomic Research Centre (BARC) in India has developed a detritiation process based on Liquid Phase Catalytic Exchange (LPCE) followed by cryogenic distillation, which has been successfully commissioned in a pilot plant. ccnr.org This facility is designed to reduce the tritium levels in heavy water, with the valuable by-product being highly enriched tritium. ccnr.org Similarly, Ontario Power Generation in Canada operates a Tritium Removal Facility that can process large quantities of heavy water annually, separating about 2.5 kg of tritium. wikipedia.org

Table 2: Comparison of Tritium Separation Technologies

| Technology | Principle | Key Feature |

|---|---|---|

| Combined Electrolysis Catalytic Exchange (CECE) | Integrates electrolysis and catalytic exchange. researchgate.net | High separation factors, suitable for high tritium concentrations. researchgate.netiaea.org |

| Cryogenic Distillation | Difference in boiling points of hydrogen isotopes. mdpi.com | Only industrial-scale method for high-concentration tritium. mdpi.com |

| Water Distillation | Difference in volatility between HTO and D₂O. mdpi.com | Small separation factor, high energy consumption. mdpi.com |

This table is interactive. Click on the headers to sort.

Atmospheric Dynamics and Exchange Processes

This compound (HTO), a radioactive form of water, undergoes complex transport and exchange processes within the atmosphere, influencing its distribution and potential impact on the environment. nrc.govosti.gov These dynamics are governed by a combination of natural and human-influenced factors, atmospheric conditions, and interactions with terrestrial surfaces.

Anthropogenic and Natural Atmospheric Sources

Tritium, the radioactive isotope of hydrogen in HTO, originates from both natural and anthropogenic sources. hpschapters.orgnih.gov Natural production primarily occurs in the upper atmosphere through the interaction of cosmic rays with nitrogen and oxygen atoms. nrc.govhpschapters.org This natural process contributes to a baseline level of tritium in the environment, which readily forms HTO and participates in the global hydrological cycle. hpschapters.org

Anthropogenic activities have significantly supplemented the atmospheric inventory of tritium. wikipedia.orgiaea.org Historically, atmospheric nuclear weapons testing was the largest contributor to anthropogenic tritium. nih.goviaea.org Today, ongoing sources include nuclear power plants, nuclear reprocessing facilities, and various industrial and research applications that utilize tritium. wikipedia.orgmdpi.com These facilities can release tritium in the form of HTO vapor or other tritiated compounds that can subsequently oxidize to HTO in the atmosphere. mdpi.com

Table 1: Comparison of Natural and Anthropogenic Sources of this compound

| Source Type | Primary Origin | Key Examples | Relative Contribution |

| Natural | Cosmic ray interactions with atmospheric gases | Spallation of nitrogen and oxygen | Baseline environmental levels |

| Anthropogenic | Nuclear fission and fusion processes | Nuclear power plants, reprocessing facilities, past nuclear weapons testing | Can lead to locally and globally elevated concentrations |

Atmospheric Dispersion Processes and Predictive Modeling

Once released into the atmosphere, HTO disperses based on meteorological conditions and the physical and chemical properties of the plume. wikipedia.org The degree of dispersion is heavily influenced by wind speed and direction, atmospheric turbulence, and the height of the release source. wikipedia.org Greater turbulence leads to more effective dispersion of the HTO plume. wikipedia.org

Predictive atmospheric dispersion models are essential tools for estimating the downwind concentrations of HTO following a release. wikipedia.orgresearchgate.net These computer-based models use mathematical algorithms to simulate the transport and dilution of pollutants in the atmosphere. wikipedia.org Gaussian plume models are commonly used and are based on the principle that the concentration of a pollutant downwind from a source can be described by a three-dimensional, bell-shaped distribution. iaea.org More sophisticated models, such as the Numerical Atmospheric-dispersion Modelling Environment (NAME), can account for a wider range of physical processes, including radioactive decay, deposition, and convective mixing, providing a more detailed and accurate prediction of HTO distribution. metoffice.gov.uk These models are crucial for assessing potential environmental impacts and for emergency planning in the event of an accidental release. wikipedia.orgresearchgate.net

Wet and Dry Deposition Mechanisms of HTO

HTO is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through two primary mechanisms: wet and dry deposition. radioprotection.orgresearchgate.net

Wet deposition occurs when HTO is scavenged from the atmosphere by precipitation, such as rain or snow. iaea.orgmdpi.com Because HTO is highly soluble in water, it readily exchanges with the water molecules in raindrops. iaea.org The efficiency of wet deposition is influenced by factors like rainfall intensity and the duration of the precipitation event. iaea.org The washout ratio, a measure of the concentration of HTO in precipitation relative to its concentration in the air, is a key parameter in modeling wet deposition. iaea.org

Dry deposition is the process by which HTO vapor is transferred to and absorbed by surfaces like soil and vegetation in the absence of precipitation. researchgate.netiaea.org This process is driven by the vapor pressure gradient between the atmosphere and the surface. iaea.org The rate of dry deposition is influenced by factors such as atmospheric humidity, soil moisture content, and the physiological state of vegetation. iaea.orgpsu.edu The deposition velocity, which is dependent on atmospheric and soil conditions, is a critical parameter for quantifying the flux of HTO to the ground. iaea.orgiaea.org

Diffusive Vapor Exchange between Atmosphere and Soil

A continuous exchange of water vapor, including HTO, occurs at the atmosphere-soil interface. iaea.org This diffusive vapor exchange is a bidirectional process, with HTO moving from the atmosphere into the soil when the atmospheric concentration is higher, and vice versa. iaea.org The primary physical mechanism governing this exchange is the same as that for regular water (H2O), but the movement of each molecule is driven by its own individual vapor-pressure deficit. iaea.org

The rate of this exchange is influenced by several resistances: aerodynamic resistance in the free atmosphere, boundary layer resistance near the soil surface, and soil resistance, which is regulated by HTO transport within the soil itself. iaea.org Theoretical models and experimental studies have shown that condensation of atmospheric water vapor can be a significant pathway for HTO contamination of soils. nrc.govoup.com Under certain conditions, particularly when the partial vapor pressure gradient of HTO is higher than that of H2O, condensation can be a more effective deposition mechanism than washout. oup.com

Re-emission Dynamics from Vegetation and Soil

Following deposition, HTO can be re-emitted back into the atmosphere from both soil and vegetation, acting as a secondary source of atmospheric HTO. srs.govnipne.ro This re-emission process is a crucial component of the environmental cycling of tritium. psu.eduiaea.org

From Soil: The re-emission of HTO from soil is primarily driven by evaporation. iaea.org The rate of re-emission is generally highest immediately after deposition and decreases over time as the HTO concentration in the upper soil layers diminishes due to both evaporation and downward diffusion into deeper soil. iaea.org This process can be influenced by factors such as soil type, moisture content, and temperature. nih.gov

From Vegetation: Vegetation plays a significant role in the re-emission of HTO. psu.edu Plants take up HTO from the atmosphere through their stomata and from the soil through their root systems. psu.edu The deposited HTO is then re-emitted to the atmosphere via transpiration, following the same pathway as regular water. researchgate.net The rate of re-emission from vegetation can exhibit diurnal variations, influenced by factors like sunlight, humidity, and the plant's physiological activity. psu.edu The re-emission from vegetation can be a rapid process, especially in the period immediately following an atmospheric release. psu.edu

Hydrological Cycle Dynamics and Subsurface Transport

Once deposited onto the Earth's surface, this compound (HTO) becomes integrated into the hydrological cycle, moving through various environmental compartments in a manner similar to that of non-tritiated water. osti.govhpschapters.org Its behavior is governed by the physical processes of water movement, with isotopic effects generally being minor in the context of large-scale environmental transport. osti.govresearchgate.net

HTO in precipitation enters surface water bodies and infiltrates into the soil. nrc.gov In the soil, HTO can be transported downward towards the groundwater. nrc.gov The rate of this subsurface transport is influenced by soil properties, such as permeability and porosity, as well as the amount and timing of precipitation and evapotranspiration. whoi.edu

Within the soil, HTO can be taken up by plant roots and become incorporated into the plant's water content. psu.edu It can then be returned to the atmosphere through transpiration. mdpi.com HTO that is not taken up by plants or retained in the soil can continue to migrate downwards, eventually reaching the groundwater system. nrc.gov The movement of HTO in groundwater is then governed by the local hydrogeology, including groundwater flow paths and velocities. Because it is a constituent of the water molecule, HTO is an excellent tracer for studying groundwater movement and determining the residence time of water in aquifers. mdpi.com

Transfer from Air to Soil Water and Surface Water Systems

The transfer of this compound from the atmosphere to terrestrial and aquatic systems occurs through both wet and dry deposition. nrc.gov Wet deposition involves the scavenging of HTO vapor from the atmosphere by precipitation, such as rain and snow. ieer.org The rate of this transfer is dependent on factors like rainfall intensity and the concentration of HTO in the air. iaea.org

Dry deposition is the direct transfer of HTO vapor to surfaces, including soil and water, through turbulent atmospheric transfer near the surface and subsequent diffusion. iaea.org The efficiency of this process is influenced by atmospheric conditions and the characteristics of the receiving surface. For instance, the exchange velocity for HTO with moist soil is primarily limited by atmospheric mixing. iaea.org Once deposited, HTO behaves like regular water, mixing with the existing water in these systems. nrc.gov

Transport from Soil Water to Groundwater Systems

Following its deposition onto the soil, this compound becomes part of the soil water matrix. nrc.gov Its subsequent downward movement towards groundwater systems is primarily governed by the processes of infiltration and percolation. mdpi.comiaea.org Infiltration is the entry of water into the soil surface, while percolation refers to the movement of that water through the soil profile and into the unsaturated (vadose) zone. epa.goviaea.org

The rate of HTO transport to groundwater is influenced by several factors, including soil type, porosity, existing moisture content, and the rate of water input from precipitation or irrigation. epa.gov Because it is incorporated into the water molecule, HTO moves with both liquid water and water vapor within the soil pores. mdpi.com This mobility makes it an effective tracer for understanding water movement and potential contaminant migration pathways to underlying aquifers. nrc.govmdpi.com

Behavior and Migration in Lake and River Receiving Environments

In lake and river systems, the behavior and migration of this compound are dictated by fundamental hydrological processes. iaea.org Upon entering a river, HTO is subject to advection, which is the transport by the bulk movement of the river's flow, and eddy diffusion, which is the mixing and spreading caused by turbulence. iaea.org Advection determines the speed and position of the HTO plume, while diffusion affects the peak concentration and its spatial distribution. iaea.org

In lakes, mixing processes are influenced by factors such as wind, temperature gradients (stratification), and inflows/outflows. Evaporation from the surface of salt lakes can lead to an increase in the concentration of heavy hydrogen isotopes, including tritium. irsn.fr Generally, HTO is assumed to mix completely with the water body over time, and its interaction with bottom sediments is often considered negligible, although some studies have noted exceptions. iaea.org

Percolation and Infiltration Processes in Soil

The movement of this compound through the soil profile is a critical step in its environmental cycling. Infiltration describes the process of HTO entering the soil from the surface, while percolation is its subsequent downward movement through the soil's pores towards the groundwater table. mdpi.comiaea.org The velocity of percolation can vary significantly depending on the soil's physical properties. For example, one study measured an average percolation velocity of 4 cm/day. epa.gov

Key factors controlling these processes include:

Soil Properties: Porosity, particle size distribution, and hydraulic conductivity of the soil determine how easily water can move through it. iaea.org

Water Content: The existing saturation level of the soil affects the rate of further water movement. Capillary forces can pull water from wetter to drier areas. mdpi.com

Isotope Exchange: While HTO primarily moves with bulk water, some tritium can be retained through isotopic exchange with hydrogen in the hydroxyl groups of clay minerals on the surface of soil particles. epa.goviaea.org

Outflow Pathways through River Flow and Groundwater Flow

This compound exits a given area primarily through two major outflow pathways: surface water flow in rivers and subsurface groundwater flow. copernicus.orgosti.gov Rivers and streams act as natural drainage systems, collecting water from the surrounding land (runoff) and from groundwater discharge (baseflow). HTO present in these sources is carried downstream, effectively removing it from the local system. copernicus.org

Groundwater flow provides a slower, subsurface pathway. HTO that has percolated into an aquifer moves along the hydraulic gradient, eventually discharging into surface water bodies like rivers, lakes, and oceans, or being extracted by wells. copernicus.orgosti.gov The time it takes for this to occur, known as the travel time, can range from a few years to many decades, depending on the length and complexity of the flow path. copernicus.org Because of its relatively short half-life of 12.3 years, significant radioactive decay of tritium can occur during long groundwater transit times. mdpi.comresearchgate.net

Soil-Vegetation-Atmosphere Transfer (SVAT) Modeling

Soil-Vegetation-Atmosphere Transfer (SVAT) models are essential tools for simulating the complex interactions and transport of this compound between the soil, plants, and the atmosphere. radioprotection.org These models integrate knowledge from various scientific disciplines, including plant physiology, hydrology, and meteorology, to predict the concentration and movement of HTO in the environment. researchgate.netradioprotection.org

Mechanistic Models for Tritium Uptake by Plants (Root Uptake, Foliar Transpiration)

Mechanistic models describe the processes of tritium uptake and release by plants based on physiological and physical principles. nih.gov this compound (HTO) enters plants through two primary pathways:

Root Uptake: Plants absorb HTO from the soil water through their root systems. osti.gov This tritiated water is then transported throughout the plant in the transpiration stream and becomes part of the tissue-free water tritium (TFWT). nih.gov

Foliar Uptake: HTO vapor is absorbed directly from the atmosphere into the leaves through stomata, the small pores on the leaf surface. ies.or.jp This exchange is dynamic, with HTO also being released back into the atmosphere via transpiration. nih.gov

Models like SOLVEG-II and others based on a "resistance approach" simulate these fluxes. radioprotection.orgnih.gov They calculate the exchange of HTO between the air and the leaf, and between the soil and the plant, by considering factors like stomatal resistance, which varies between light and dark periods due to its link with photosynthesis. radioprotection.orgies.or.jp After an atmospheric release, HTO concentrations in leaf water can reach equilibrium with the air within hours. nih.gov These models are crucial for predicting the contamination levels in vegetation following a release of HTO. researchgate.net

Data Tables

Table 1: Key Processes in Environmental Transport of this compound

| Transport Phase | Primary Process | Influencing Factors | Relevant Compartments |

| Atmosphere to Surface | Wet & Dry Deposition | Precipitation rate, atmospheric turbulence, surface type | Air, Soil Water, Surface Water |

| Soil to Groundwater | Infiltration & Percolation | Soil porosity, hydraulic conductivity, water content | Soil Water, Vadose Zone, Groundwater |

| Aquatic Migration | Advection & Diffusion | River flow velocity, turbulence, lake stratification | Rivers, Lakes |

| Plant Uptake | Root Uptake & Foliar Exchange | Soil moisture, stomatal opening, air concentration | Soil, Vegetation, Atmosphere |

| System Outflow | River & Groundwater Flow | Hydraulic gradients, catchment hydrology | Rivers, Groundwater |

Resistance Approach in Modeling Tritiated Water Transfer to Plants

To predict the movement of tritiated water from the atmosphere into plants, scientists employ a process-level modeling approach known as the resistance model. radioprotection.orgiaea.org This model conceptualizes the transfer of HTO as a flow through a series of resistances, analogous to an electrical circuit. The driving force for this transfer is the concentration gradient of HTO between the atmosphere and the plant's leaf water. researchgate.net

The core equation for this model considers several key resistances:

Aerodynamic Resistance: Resistance encountered by HTO moving from the bulk atmosphere to the surface of the leaf.

Canopy Resistance: Resistance to HTO uptake by the plant canopy itself. radioprotection.org This is a critical component and is influenced by factors like stomatal resistance. iaea.org

Soil Resistance: For uptake via roots, the model accounts for the resistance of HTO movement within the soil, which varies with soil type and moisture content. radioprotection.orgcambridge.org

Models like the Soil-Vegetation-Atmosphere-Transport (SVAT) model use this resistance approach. cambridge.org For instance, the canopy resistance can be modeled using the Jarvis-Calvet approach, which links it directly to the rate of photosynthesis. radioprotection.orgiaea.org By integrating knowledge of plant physiology, soil science, and meteorology, these models can predict HTO concentrations in various plant tissues without requiring extensive calibration experiments. radioprotection.orgiaea.org For sparse canopies, the model uses coupled equations that account for the interactions between the soil and the plants. radioprotection.orgcambridge.org

The table below shows examples of soil resistance parameters used in these models, which vary by soil texture. radioprotection.org

Table 1: Soil Resistance Parameters for HTO Transfer Modeling

| Soil Type | Minimum Soil Resistance (Rmin) (s/m) | Maximum Soil Resistance (Rmax) (s/m) | Parameter 'A' | Parameter 'B' |

|---|---|---|---|---|

| Sand | 10 | ~3000 | -7 | 0.11 |

| Loam | 10 | ~2000 | -7 | 0.03 |

| Clay-Loam | 10 | ~1500 | -7 | 0.074 |

Data sourced from Melintescu & Galeriu (2005). radioprotection.org

Influence of Plant Physiological Characteristics and Meteorological Conditions on Transfer

The transfer of tritiated water into plants is not constant; it is strongly dependent on the plant's physiological state and prevailing meteorological conditions. radioprotection.orgiaea.org These factors primarily affect the stomatal resistance, which controls the exchange of gases and water vapor between the plant and the atmosphere. nih.gov

Plant Physiological Characteristics:

Plant Species and Leaf Structure: Different plants have varying stomatal densities, leaf structures, and root systems, which lead to different rates of HTO uptake and loss. nih.gov

Growth Stage: The stage of a plant's development influences its metabolic activity and water requirements, thereby affecting tritium translocation to edible parts. iaea.org

Photosynthesis: Since stomatal opening is closely linked to CO2 uptake for photosynthesis, the rate of this process is a key driver of HTO absorption. radioprotection.orgiaea.org

Meteorological Conditions:

Light: The presence of light stimulates stomata to open, increasing HTO uptake. Conversely, in darkness, stomatal closure reduces uptake, though it is not eliminated entirely. iaea.org

Relative Humidity: As relative humidity increases, the water vapor gradient between the leaf and the air decreases, which can reduce transpiration and, consequently, HTO loss from the plant. Stomatal resistance can decrease significantly with rising humidity. nih.goviaea.org

Wind Direction and Precipitation: On a larger scale, wind patterns control the atmospheric dispersion of HTO from a source, while precipitation can wash HTO out of the atmosphere onto plant and soil surfaces. researchgate.net

Research has shown that HTO uptake by leaves at night can be as much as one-third of the uptake during the day, which is higher than expected and highlights the complexity of these interactions. iaea.org

Interaction with Environmental Compartments

Once in the environment, this compound interacts with various components of aquatic and terrestrial systems, which influences its distribution and bioavailability.

Adsorption and Fractionation with Dissolved Organic Ligands and Suspended Sediments

Contrary to the long-held assumption that tritium's reactivity in aquatic systems is limited, studies have shown that it actively interacts with organic matter and sediments. nih.govplymouth.ac.uk Research demonstrates that HTO rapidly equilibrates with dissolved organic ligands—complex organic molecules dissolved in water. nih.govresearchgate.net This process involves a measurable fraction of tritium associating with materials like proteinaceous substances, which could potentially be available to organisms that feed on sediment. nih.gov

This interaction is not solely due to simple isotopic exchange with hydrogen. nih.govplymouth.ac.uk When HTO is added to river water and seawater, it fractionates, with a portion adsorbing onto suspended sediment particles. nih.gov Laboratory experiments equilibrating sediment with tritiated water confirmed that a fraction of the hydrogen pool within the sediment's organic matter (between 14% and 20%) equilibrated with the HTO. nih.gov This leads to the formation of both exchangeable and non-exchangeable tritium pools in organic matter. nih.gov

Role of Organic Matter in Tritium Distribution in Aquatic Systems

Organic matter, both dissolved in the water column and settled in sediments, acts as a sink for tritium. researchgate.net Studies have found that almost all tritium in sediment and aquatic organisms can be in the form of organically bound tritium (OBT). nih.gov This is particularly true in areas receiving discharges that include tritiated organic compounds, but the principle of association with organic matter holds even for HTO releases. nih.govnih.gov The process involves the sorption of tritium onto particulate organic matter, which is then available for uptake by microbes and other organisms, introducing it into the food web. nih.gov

The table below illustrates the significant difference in tritium concentrations found in various environmental compartments in an estuary, highlighting the accumulation in organic materials.

Table 2: Example Tritium Concentrations in an Estuarine Environment

| Compartment | Tritium Concentration (Bq/kg) |

|---|---|

| Filtered Seawater | ~10 |

| Surface Sediment (dry weight) | ~600 |

| Seaweed (Fucus vesiculosis, dry weight) | ~2,000 |

| Mussels/Flounder (dry weight) | ~100,000 |

Data represents an area near a radiochemical plant and sourced from McCubbin et al. (2001). nih.gov

Dilution and Dispersion Phenomena in Water Bodies

Upon entering a water body, such as a river, lake, or the ocean, this compound is subject to physical processes of dilution and dispersion that decrease its concentration. pnnl.gov Dilution occurs as the tritiated water mixes with the larger volume of the receiving water body. tepco.co.jp For example, HTO discharged into the sea is rapidly diluted by the vast volume of seawater. tepco.co.jp

Dispersion is the process by which tritium spreads out due to currents, turbulence, and molecular diffusion. pnnl.gov Hydrological models are used to simulate this transport, tracking how a plume of tritium moves and attenuates over time. These models show that the combination of dilution, dispersion, and radioactive decay effectively limits the geographic extent and concentration of tritium contamination from a source. pnnl.gov Monitoring of water bodies near nuclear facilities confirms that tritium concentrations decrease with distance from the discharge point, demonstrating the efficacy of these natural attenuation processes. researchgate.nettepco.co.jp

Isotopic Effects in Hydrogen Tritium Oxide Systems

Theoretical Framework of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgprinceton.edu It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H). The study of KIEs provides valuable insights into reaction mechanisms. wikipedia.orglibretexts.org

The foundation of the kinetic isotope effect is a quantum mechanical phenomenon. wikipedia.orgnih.gov The potential energy surface of a reaction is not affected by isotopic substitution. libretexts.orglibretexts.org However, the vibrational energy levels of the molecule are mass-dependent. According to the harmonic oscillator model, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Consequently, a bond involving a heavier isotope like tritium (B154650) will have a lower vibrational frequency than the corresponding bond with protium (B1232500). wikipedia.org

This difference in vibrational frequency leads to a crucial disparity in the zero-point energy (ZPE) of the bonds. The ZPE is the lowest possible energy that a quantum mechanical system may have. A C-H bond has a higher ZPE than a C-T bond. wikipedia.org For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to break this bond. Because the C-T bond starts at a lower energy level, more energy is required to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to the C-H bond. wikipedia.orglibretexts.org This difference in activation energy, arising from the ZPE difference, is the primary cause of the kinetic isotope effect. princeton.edu

Table 1: Effect of Isotopic Mass on Fundamental Vibrational Frequencies of Molecular Hydrogen Isotopologues This table illustrates the principle that heavier isotopes lead to lower vibrational frequencies.

| Isotopologue | Fundamental Vibrational Frequency (v = 0 → 1, Q-branch) in cm⁻¹ |

|---|---|

| HT (Hydrogen Tritide) | 3632.149 |

| DT (Deuterium Tritide) | 2993.552 |

| T₂ (Tritium) | 2584.341 |

Data sourced from high-resolution coherent Raman spectroscopic measurements. vu.nlrsc.org

Kinetic isotope effects are categorized into primary and secondary effects, which provide different types of information about a reaction mechanism. sfu.ca

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu For hydrogen isotopes, PKIEs are significant, with kH/kD values typically ranging from 1 to 8, and even larger values for kH/kT. libretexts.org These effects are a direct probe of the bond-breaking/forming process in the transition state. For instance, a large kH/kT value in a reaction involving C-H bond cleavage strongly suggests that this bond breaking is central to the slowest step of the mechanism. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edunih.gov SKIEs are generally much smaller than PKIEs. wikipedia.org They arise from changes in the vibrational environment between the reactant and the transition state. For example, a change in hybridization at a carbon atom from sp³ in the reactant to sp² in the transition state will result in a "normal" secondary KIE (kH/kT > 1). Conversely, a change from sp² to sp³ hybridization leads to an "inverse" KIE (kH/kT < 1). wikipedia.org These effects can provide detailed information about the structure of the transition state.

The pronounced difference in mass between protium (approx. 1 amu), deuterium (B1214612) (approx. 2 amu), and tritium (approx. 3 amu) is the reason hydrogen isotope effects are the largest observed. libretexts.orgnrc.govquora.com The rate of a reaction is highly sensitive to this mass difference, especially when a hydrogen-transfer step is rate-limiting.

The Swain-Schaad relationship provides a theoretical link between the KIEs of different hydrogen isotopes:

kH / kT = (kH / kD) ^ 1.44

This equation predicts that the tritium KIE (kH/kT) will be substantially larger than the corresponding deuterium KIE (kH/kD). Deviations from this relationship can indicate quantum mechanical tunneling. wikipedia.org

The mass difference significantly impacts molecular vibrations. As established, the heavier mass of tritium lowers the vibrational frequency of bonds compared to protium. wikipedia.org This not only affects the ZPE and reaction rates but also other physical properties that depend on vibrational motion, such as infrared absorption spectra and heat capacity. The substantial mass difference makes the distinction between protium and tritium in chemical reactions exceptionally clear, allowing for the concentration of tritium through processes that exploit these large primary isotope effects. osti.govosti.gov

Manifestation of Isotope Effects in Tritium Chemistry

The theoretical principles of KIEs are clearly demonstrated in the practical chemistry of tritium, particularly in exchange reactions and phenomena involving quantum tunneling.

Hydrogen/tritium (H/T) exchange reactions are common, especially in systems containing HTO. nih.govrsc.org In these reactions, a hydrogen atom in an organic molecule or another species is replaced by a tritium atom from HTO. The rates and mechanisms of these exchanges are heavily influenced by isotopic effects.

Research has shown that the reactivity of small organic molecules in H/T exchange reactions with HTO follows a general order, for instance: carboxylic acids > alcohols > aldehydes ≈ ketones ≈ alkenes > alkanes. nih.govresearchgate.net The mechanism of these exchanges can be complex. For example, studies on the reaction between alkenes and HTO molecules indicate that the presence of a second HTO molecule is crucial and that the reaction proceeds through an addition-elimination mechanism, whereas other organic molecules may favor a direct H/T exchange. nih.govrsc.orgresearchgate.net The beta radiation from tritium's decay can also induce and accelerate these exchange reactions. rsc.orgiaea.org

Table 2: First-Order Reaction Rates for Beta-Radiation-Induced Hydrogen Isotope Exchange This table shows the experimentally measured exchange rates in mixed hydrogen isotope gases, demonstrating the kinetic isotope effect where the formation of HT is faster than DT.

| Reactant Gas Mixture | First-Order Exchange Reaction Rate (h⁻¹) |

|---|---|

| H₂ + T₂ | 5.54 x 10⁻² |

| D₂ + T₂ | 4.76 x 10⁻² |

The study noted that the exchange reaction rates between the isotopes showed the effect HD > HT > DT. iaea.org

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. wikipedia.org This effect is most significant for low-mass particles like electrons and hydrogen isotopes. wikipedia.org Due to its wave-like nature, tritium can exhibit tunneling behavior, although to a lesser extent than protium because of its greater mass.

Tunneling becomes particularly important at very low temperatures, where classical "over-the-barrier" reactions are suppressed. tandfonline.com In reactions involving the transfer of a tritium atom, if the observed KIE is exceptionally large and deviates significantly from the predictions based on ZPE differences alone (the semi-classical limit), tunneling is often implicated. wikipedia.org For example, the reaction of tritium atoms with molecular hydrogen (H₂) versus molecular deuterium (D₂) at 1.3 K shows a very large isotope effect, which is attributed to quantum tunneling. tandfonline.comacs.org The probability of tunneling decreases exponentially with the mass of the particle, which is why isotope effects in tunneling reactions are so pronounced. wikipedia.org

Table 3: Experimental Isotope Effects in Tunneling Reactions of Tritium Atoms at Low Temperature This table presents data from an experiment studying the abstraction reactions of tritium atoms with H₂ and D₂ at 1.3 K, highlighting the large kinetic isotope effect indicative of quantum tunneling.

| Reaction System | Reaction Medium | Experimental Isotope Effect (k(T+H₂)/k(T+D₂)) |

|---|---|---|

| T + H₂/D₂ | Superfluid ³He-⁴He | 158 |

| T + H₂/D₂ | Normal-fluid ³He-⁴He | 146 |

These large isotope effects were qualitatively explained by quantum mechanical tunneling. acs.orgacs.org

Isotopic Effects in Heterogeneous Catalysis

The difference in mass between hydrogen isotopes (protium, deuterium, and tritium) gives rise to kinetic isotope effects (KIEs), which can significantly influence the rates of chemical reactions. In heterogeneous catalysis, where reactions occur at the interface between different phases (e.g., a liquid and a solid catalyst), the C-T bond is substantially stronger and requires more energy to break than the corresponding C-H bond. This disparity leads to strong primary kinetic isotope effects, causing reactions to proceed more slowly for tritiated compounds compared to their non-radioactive counterparts.

Research into methods for concentrating tritium from water has leveraged these large primary isotope effects in catalytic redox processes. osti.govosti.gov In these systems, a transition metal oxidant is used to catalyze the oxidation of an organic compound. The process preferentially oxidizes C-H bonds over C-T bonds, leading to an enrichment of tritium in the unreacted organic substrate. osti.govosti.gov

A notable example involves the oxidation of the formate (B1220265) anion (HCOO⁻) catalyzed by a soluble Ruthenium (IV) oxo complex, [Ru(IV)(terpy)(bpy)O]²⁺. Studies measuring the rate of tritium transfer from tritiated formate to water revealed an exceptionally large tritium kinetic isotope effect (kH/kT) of over 300 at 25°C. osti.gov This indicates that the protium-containing formate reacts more than 300 times faster than the tritium-containing version under these conditions. Such a significant KIE is attributed to quantum tunneling effects. osti.gov Similar large KIEs have been observed in other reactions catalyzed by ruthenium complexes, such as the oxidation of benzyl (B1604629) alcohol, which displayed a deuterium KIE (kH/kD) of 50. osti.gov

The regioselectivity of isotope exchange can also be controlled. For instance, Crabtree's catalyst is known to catalyze the direct and highly regioselective exchange of hydrogen with its isotopes, including tritium, on various organic molecules.

Table 1: Kinetic Isotope Effects (KIE) in Catalytic Oxidation Reactions

| Reactant | Catalyst/Oxidant | Isotope Comparison | Kinetic Isotope Effect (kH/k_iso) | Reference |

|---|---|---|---|---|

| Formate Anion | [Ru(IV)(terpy)(bpy)O]²⁺ | H vs. T | > 300 | osti.gov |

| Formate Anion | [Ru(IV)(terpy)(bpy)O]²⁺ | H vs. D | 25 | osti.gov |

| Benzyl Alcohol | [(bpy)₂(py)Ru(O)]²⁺ | H vs. D | 50 | osti.gov |

Isotopic Fractionation and Equilibrium Effects

Isotopic fractionation describes the partitioning of isotopes between different substances or phases at equilibrium. Due to the mass difference, tritium can become enriched or depleted in certain chemical forms or environmental compartments relative to protium.

Tritium can be exchanged between hydrogen tritium oxide (HTO) and other molecules. In aquatic systems, tritiated water can interact with organic matter. Studies have shown that tritium from HTO rapidly equilibrates with dissolved organic ligands and can become associated with suspended sediment particles. researchgate.net A measurable amount of this sorbed tritium is associated with proteinaceous material. researchgate.net

The exchange of tritium from a labile position (e.g., on a sulfur or oxygen atom) in an organic molecule to a solvent like methanol (B129727) is a common purification technique. 911metallurgist.com This process relies on the statistical distribution of the isotopes between the hydroxyl groups of the alcohol and the active hydrogen positions on the organic compound. 911metallurgist.com

In the vapor-liquid exchange process involving HTO and H₂O, an equilibrium is established:

H₂O (liquid) + HTO (vapor) ⇌ H₂O (vapor) + HTO (liquid)

The equilibrium constant for this reaction is approximately 1.09 at 303 K. This value indicates that HTO molecules have a slight preference for the liquid phase over the vapor phase.

Isotopic fractionation of this compound is a significant factor in environmental and biological systems. openmedscience.com During evaporation, lighter water molecules (H₂O) vaporize more readily than heavier ones (HTO), leading to an enrichment of tritium in the remaining liquid water. copernicus.org The fractionation factor for tritium between liquid water and water vapor ranges from 1.108 to 1.103 over a temperature range of 21.6°C to 25.2°C. This vapor pressure isotope effect can lead to an underestimation of tritium concentrations in water samples if distillation is used as a preparation method, as the initial distillate will be depleted in tritium. nih.gov One study found that this underestimation could be between 4% and 7%. nih.gov

In biological systems, tritium from HTO can be incorporated into organic matter. Photosynthesis, for instance, leads to the incorporation of tritium, but there is a preference for the lighter protium isotope, resulting in organic matter being depleted in tritium relative to the source water. epa.gov Experiments have shown that the tritium fractionation between the free water in plants and the organically bound tritium can be around 22%. epa.gov Further fractionation of 9.2% was observed between carbohydrates and lipids. epa.gov

Conversely, "isotope osmosis" processes in plants growing in tritiated water have demonstrated a significant fractionation effect, in some cases leading to a 40% reduction of tritium in the water separated by plant membranes. This suggests that biological membranes can contribute to purifying water by preferentially removing the lighter isotope.

The ratio of tritium to hydrogen (T/H) can vary significantly between tissue-free water tritium (TFWT) and non-exchangeable organically bound tritium (neOBT). It has been noted that standard sample preparation and measurement techniques for neOBT can lead to an underestimation of the T/H ratio by a factor of 5% to 50% when compared to tritiated water. openmedscience.com

Table 2: Tritium Fractionation Factors and Effects

| Process | Phases / Compartments | Fractionation Factor (α) or Effect | Reference |

|---|---|---|---|

| Liquid-Vapor Equilibrium | Liquid H₂O vs. Water Vapor | α ≈ 1.103 - 1.108 | |

| Biological Incorporation | Plant Free Water vs. Organically Bound Tritium | ~22% depletion in organics | epa.gov |

| Biological Incorporation | Carbohydrates vs. Lipids | 9.2% fractionation | epa.gov |

| Measurement Bias | neOBT vs. HTO | 5% - 50% underestimation of T/H in neOBT | openmedscience.com |

| Isotope Osmosis | Water separated by plant membranes | Up to 40% tritium reduction |

Analytical Methodologies for Hydrogen Tritium Oxide Quantification

Sample Preparation Techniques for Tritium (B154650) Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of hydrogen tritium oxide. The primary objectives of these techniques are to isolate HTO from the sample matrix, remove interfering substances that can affect measurement accuracy, and in some cases, enrich the concentration of tritium to detectable levels. The choice of method depends on the sample type, the expected tritium concentration, and the presence of potential interferences.

Distillation is a fundamental and widely used technique for separating tritiated water from non-volatile impurities and dissolved salts, which can cause quenching in liquid scintillation counting. bundesumweltministerium.debundesumweltministerium.deeuropa.euirpa.netservice.gov.ukhidex.comiaea.orgresearchgate.netnih.gov

Conventional Distillation: This method involves heating the sample to vaporize the water, which is then condensed and collected. A common approach is vacuum distillation, where the sample is heated at a reduced pressure (around 3-4 x 10³ Pa) and a temperature of about 30°C, while the collection flask is cooled. bundesumweltministerium.debundesumweltministerium.de This process effectively separates HTO from salts and other non-volatile solutes. bundesumweltministerium.debundesumweltministerium.de For some applications, alkaline distillation is employed, where a substance like sodium carbonate is added to the sample before distillation. This helps to convert potentially volatile interfering radionuclides, such as iodine and carbon, into non-volatile forms. service.gov.ukepa.gov Azeotropic distillation is another variation used, particularly for biological samples, where a solvent is added to form a constant boiling point mixture with water, facilitating its separation. iaea.org

Oxidative Distillation: This technique is employed for samples containing organically bound tritium (OBT). The process involves the high-temperature oxidation of the organic material, which converts the organically bound tritium into HTO. tyne-engineering.com The resulting tritiated water is then collected through condensation for subsequent analysis. This method ensures that all tritium present in the sample, both as free water and organically bound, is converted to a form suitable for measurement. tyne-engineering.com

Table 1: Comparison of Distillation Parameters for Tritium Analysis

| Parameter | Conventional (Vacuum) Distillation | Alkaline Distillation | Azeotropic Distillation |

|---|---|---|---|

| Principle | Separation based on volatility under reduced pressure. | Separation with the addition of an alkaline agent to suppress volatile impurities. | Separation by forming a constant boiling point mixture with a solvent. |

| Typical Pressure | ~3-4 x 10³ Pa bundesumweltministerium.debundesumweltministerium.de | Atmospheric or reduced | Atmospheric |

| Typical Temperature | Heating bath ~30°C, cooling bath ~4°C bundesumweltministerium.de | Boiling point of the solution | Boiling point of the azeotrope |

| Application | Aqueous samples like seawater to remove salts. bundesumweltministerium.debundesumweltministerium.de | Samples with volatile radionuclides like 131I or 14C. service.gov.ukepa.gov | Biological samples and foodstuffs. iaea.org |

Ion exchange chromatography is an effective method for removing interfering ions from aqueous samples prior to tritium analysis. frontiersin.orgdeswater.comiaea.org This technique is particularly useful for purifying samples like seawater, where high salt concentrations can interfere with the measurement process. frontiersin.org

The process involves passing the sample through a column containing ion exchange resins, which are solid materials with charged functional groups that can exchange their mobile ions for ions of similar charge from the sample solution. cytivalifesciences.comtriskem-international.com For tritium analysis, a mixed-bed resin containing both cation and anion exchangers is often used to remove a wide range of dissolved ionic impurities. frontiersin.org Studies have shown that this method can effectively reduce the conductivity of seawater to less than 1 µS/cm and achieve high recovery rates for tritium, ranging from 85.1% to 98.45%. frontiersin.org A significant advantage of this method is its speed; a sample can be purified in about 10 minutes, making it highly suitable for emergency situations or large-scale monitoring. frontiersin.org

The primary goal of sample preparation is to eliminate impurities that can negatively impact the accuracy of tritium quantification. These interferences can be chemical or radioactive in nature.

Quenching Agents: These are substances that interfere with the energy transfer process in liquid scintillation counting, leading to a reduction in the measured signal and an underestimation of the tritium activity. iaea.org Dissolved salts and organic compounds are common quenching agents. irpa.net Distillation is a highly effective method for removing these non-volatile impurities. irpa.netresearchgate.net Filtration through membrane filters has also been investigated as a rapid alternative to distillation for removing particulate matter and some dissolved impurities. irpa.net

Radioactive Interferences: Other radionuclides present in the sample that also emit low-energy beta particles, such as Carbon-14 or certain isotopes of iodine, can interfere with the measurement of tritium. epa.gov Alkaline distillation is specifically used to convert these potentially volatile radionuclides into non-volatile forms, preventing them from co-distilling with the tritiated water. service.gov.ukepa.gov Ion exchange resins can also be used to remove specific interfering radionuclides. eichrom.com

Radiation Signal Detection Methods

The detection of the low-energy beta particles emitted by tritium requires sensitive instrumentation. The most common and well-established method for this purpose is Liquid Scintillation Counting.

Liquid Scintillation Counting (LSC) is the internationally recognized standard method for measuring tritium in water samples. europa.eumdpi.comtransat-h2020.eu The principle of LSC involves mixing the aqueous sample with a liquid scintillation cocktail in a vial. europa.euiaea.orgtransat-h2020.eu The beta particles emitted by the decaying tritium atoms transfer their energy to solvent molecules in the cocktail. This energy is then transferred to a scintillator (or phosphor) within the cocktail, which excites its molecules. As these excited molecules return to their ground state, they emit photons of light (scintillations). mdpi.comtransat-h2020.eu These light flashes are detected by photomultiplier tubes (PMTs) in the LSC instrument, which convert them into electrical pulses that are then counted. europa.eumdpi.com The number of pulses is proportional to the tritium activity in the sample.

The sample-to-cocktail ratio is a critical parameter for optimal detection efficiency. A common ratio is 8 mL of sample to 12 mL of cocktail in a 20 mL vial. bundesumweltministerium.debundesumweltministerium.de After mixing, the samples are typically "dark adapted" by storing them in the dark for a period to minimize luminescence effects that can interfere with the measurement. bundesumweltministerium.deeichrom.com

For the analysis of environmental samples with very low tritium concentrations, it is essential to minimize the background count rate to achieve a low minimum detectable activity (MDA). mdpi.commdpi.com This is accomplished through various low-background measurement techniques.

Modern liquid scintillation counters designed for low-level analysis, such as the Quantulus or Tri-Carb models, incorporate several features to reduce background radiation. europa.eumdpi.comtransat-h2020.eu These include passive shielding with materials like lead to block external gamma radiation and active shielding, which uses a guard detector to electronically reject cosmic-ray-induced events. transat-h2020.eu

Furthermore, using sample vials made from low-background materials and employing "tritium-poor" water for preparing background samples and standards are crucial practices. bundesumweltministerium.debundesumweltministerium.de Extending the counting time can also improve the statistical certainty of the measurement and lower the detection limit. mdpi.com For instance, commercial low-level liquid scintillation spectrometers are capable of detecting tritium concentrations as low as 0.65 Bq L⁻¹ with a counting time of 500 minutes. nih.gov

Table 2: Key Characteristics of Tritium Detection by LSC

| Characteristic | Description | Typical Values / Conditions |

|---|---|---|

| Principle | Detection of beta-induced light emissions in a scintillator cocktail. mdpi.comtransat-h2020.eu | Energy transfer → Scintillation → Photon detection by PMT. |

| Sample/Cocktail Ratio | The ratio of aqueous sample to scintillation cocktail. | 8 mL sample : 12 mL cocktail. bundesumweltministerium.debundesumweltministerium.de |

| Detection Limit (MDA) | The lowest activity concentration that can be reliably detected. | Can be as low as 0.10 Bq/L with enrichment and low-background LSC. mdpi.com |

| Low-Background Features | Instrumental and procedural methods to reduce background counts. | Passive lead shielding, active guard detectors, low-background vials, extended counting times. transat-h2020.eumdpi.com |

Advancements in Online Monitoring Systems for Trace Levels

The continuous, real-time measurement of trace levels of this compound (tritiated water) in various matrices presents a significant analytical challenge due to tritium's low-energy beta emission (mean 5.6 keV, maximum 18.6 keV) and the shielding effect of water. overhoff.com Traditional laboratory-based methods, while sensitive, involve manual sampling and delayed analysis, making them unsuitable for applications requiring immediate data, such as monitoring effluents from nuclear facilities or tracking environmental contamination. overhoff.comepj-conferences.org Consequently, significant research has been directed toward developing and refining online monitoring systems capable of providing continuous, autonomous, and sensitive quantification of tritiated water. These advancements primarily focus on enhancing detection efficiency, lowering the minimum detectable activity (MDA), and improving operational reliability for in-situ deployment.

The primary technologies underpinning modern online monitors involve liquid scintillation counting, solid scintillators, and pre-concentration techniques like electrolytic enrichment. Each approach has seen considerable innovation to overcome the inherent difficulties of detecting low-level tritium activity in aqueous environments.

Automated Liquid Scintillation Counting (LSC) Systems

Automated LSC systems represent a significant step forward from manual laboratory procedures. These online monitors automate the entire process of sample collection, mixing with a scintillation cocktail, counting, and disposal. southernscientific.co.uk A notable example is the Model 1925, which was developed for detecting heavy water leaks in nuclear power plants and can be adapted for environmental monitoring. overhoff.com This system utilizes dual high-quality photomultiplier tubes (PMTs) operating in coincidence counting mode to reduce background noise from cosmic radiation and other sources. overhoff.com By employing pulse shaping and discrimination, the system can selectively identify tritium decay events, further enhancing its sensitivity. overhoff.com Similarly, the Wilma On-line Radioactivity Monitor is another fully integrated system that automates fluid handling, LSC detection, and analysis, making it suitable for monitoring cooling water at nuclear facilities and other environmental applications. southernscientific.co.uklablogic.com

Key Research Findings:

The Model 1925 system achieves a low background noise of one count per second and a counting efficiency of 30%. overhoff.com

It is capable of measuring tritium concentrations down to 3.7 kBq/L (100,000 pCi/L) in less than 9 minutes with 95% confidence. overhoff.com

The Wilma monitor demonstrates a lower limit of detection for tritium of 81.4 Bq/L (2200 pCi/L) with a 60-minute count time, which can be improved to 55.5 Bq/L (1500 pCi/L) with a 120-minute count time. southernscientific.co.uk

Solid Scintillator-Based Systems

To circumvent the generation of mixed radioactive and organic waste associated with LSC, research has focused on solid scintillation detectors (SSDs). mdpi.comresearchgate.net These systems offer a more environmentally friendly alternative for online monitoring. researchgate.net Plastic scintillators, often in the form of fibers or particles, are a common choice due to their stability and low production of backscattering or Bremsstrahlung effects. mdpi.comaip.org

A continuous monitor developed for the discharge water at the Fukushima Daiichi nuclear power plant utilizes a flow cell detector filled with plastic scintillator particles. mdpi.com This system employs lead shielding and an anti-coincidence detector to minimize background interference, achieving an MDA of 593 Bq/L in 60 minutes. mdpi.com Another approach involves using an array of plastic scintillation fibers (PSFs). Research has shown that increasing the number and length of these fibers can enhance detection efficiency. colab.ws A system utilizing a PSF array demonstrated a detection efficiency of 1.6 x 10⁻³ and achieved an MDA of 3,165 Bq/L over a 1600-second measurement without shielding. colab.ws The TRITIUM project, funded by the European Union, aims to develop a monitor using scintillating fibers and silicon photomultipliers (SiPMs) to reach a detection limit of 100 Bq/L, the maximum level for drinking water set by the European Council Directive 2013/51/Euratom. epj-conferences.orgresearchgate.net

Pre-concentration and Membrane-Based Technologies

For detecting ultra-trace levels of tritium in environmental water, pre-concentration of the sample is often necessary. mdpi.com Electrolytic enrichment is a widely used technique to increase the tritium concentration prior to measurement. wiserpub.comnih.gov Recent advancements have focused on using a solid polymer electrolyte (SPE) or polymer electrolyte membranes (PEMs) for this purpose. mdpi.comnih.gov These membrane-based systems offer several advantages over traditional alkaline electrolysis, including the elimination of toxic chemicals and improved precision. nih.gov An IAEA-developed PEM system can achieve enrichment factors greater than 70-fold, significantly lowering the detection limits for subsequent analysis. nih.gov Research has also shown that incorporating graphene into the membrane can increase the tritium separation factor. mdpi.com

Reverse osmosis (RO) membranes are also being explored as a rapid pre-treatment method to remove dissolved ions and reduce sample processing times from days to hours compared to distillation methods. mdpi.com However, RO is generally not recommended for samples with high tritium concentrations (>10 Bq/L) due to potential membrane residue. mdpi.com

The table below summarizes the performance of various advanced online monitoring systems and techniques.

| System/Technique | Technology | Key Performance Metric | Application |

| Model 1925 | Automated Liquid Scintillation Counting (LSC) | MDA: 3.7 kBq/L in < 9 min overhoff.com | Nuclear power plant leak detection, environmental monitoring overhoff.com |

| Wilma Monitor | Automated Liquid Scintillation Counting (LSC) | LLD: 81.4 Bq/L in 60 min; 55.5 Bq/L in 120 min southernscientific.co.uk | Cooling water monitoring, groundwater, drinking water southernscientific.co.uk |

| Fukushima Monitor | Plastic Scintillator Particles | MDA: 593 Bq/L in 60 min mdpi.com | Monitoring treated discharge water from nuclear plants mdpi.com |

| PSF Array System | Plastic Scintillation Fiber (PSF) Array | MDA: 3,165 Bq/L in 1600 sec (unshielded) colab.ws | Effluent monitoring from nuclear power plants researchgate.net |

| TRITIUM Project | Scintillating Fibers & SiPMs | Target MDA: 100 Bq/L epj-conferences.orgresearchgate.net | In-situ monitoring of river water near nuclear plants researchgate.net |

| IAEA PEM System | Polymer Electrolyte Membrane (PEM) Enrichment | Enrichment Factor: >70-fold nih.gov | Pre-concentration for environmental sample analysis nih.gov |

MDA: Minimum Detectable Activity; LLD: Lower Limit of Detection

Applications of Hydrogen Tritium Oxide As a Tracer in Academic Research

Hydrogeological Tracing Studies

In the field of hydrogeology, hydrogen tritium (B154650) oxide is instrumental in understanding the complexities of groundwater systems. Its presence and concentration in groundwater provide critical data for water resource management and protection.

Groundwater Dating and Mean Residence Time Determination in Aquifers

Hydrogen tritium oxide is a key tool for dating modern groundwater, which refers to water that has infiltrated the ground in the last few decades. iaea.org The basis for this application lies in the significant increase in atmospheric tritium concentrations resulting from thermonuclear weapons testing that began in 1953. iaea.orgusgs.gov This "bomb pulse" created a distinct marker in precipitation, allowing water recharged after this period to be clearly identified. usgs.gov

The age of groundwater can be estimated by measuring its tritium concentration, expressed in Tritium Units (TU), where one TU represents one tritium atom per 10^18 hydrogen atoms. iaea.org By knowing the initial tritium concentration in precipitation at the time of recharge and accounting for radioactive decay (tritium has a half-life of 12.43 years), scientists can calculate the time elapsed since the water entered the aquifer. iaea.org

Two common models used for this purpose are the piston flow model, which assumes no mixing of water, and the exponential flow model, which accounts for the mixing of waters with different ages within the aquifer. iaea.org The selection of the model depends on the specific characteristics of the aquifer being studied.

Research Findings on Groundwater Age in the Upper Jequitibá River Basin:

| Well ID | Aquifer Type | Calculated Age (Years) |

| PJ-02 | Deep Aquifer | 85 |

| PB-02 | Deep Aquifer | 60 |

| PM-17 | Shallow Aquifer | 37 |

| PM-13 | Shallow Aquifer | 21 |

| PM-07 | Shallow Aquifer | 7 |

| PM-22 | Shallow Aquifer | 2 |

This table presents data from a study in the Upper Jequitibá River Basin, illustrating the age differences between a deep and a shallow aquifer as determined by tritium analysis. iaea.org

Determining the mean residence time of water in an aquifer is crucial for assessing its vulnerability to contamination and its renewability. iaea.org A shorter residence time indicates a faster recharge rate and a higher susceptibility to surface pollutants.

Identification of Groundwater Recharge Areas

Identifying the specific locations where groundwater is replenished is fundamental for sustainable water resource management. This compound serves as an effective tracer for pinpointing these recharge areas. copernicus.org The presence of significant concentrations of tritium in groundwater indicates that the water was recharged relatively recently, likely after the 1950s. usgs.govcopernicus.org

By mapping the spatial distribution of tritium concentrations in an aquifer, hydrogeologists can identify zones with higher tritium levels, which correspond to active recharge areas. copernicus.org This information is vital for protecting these sensitive areas from contamination and for developing effective land-use policies. For instance, a study in the Venetian plain used tritium measurements to identify areas with abundant young water, indicating a vulnerable aquifer susceptible to surface water contributions and the impacts of climate change. copernicus.org

Delineation of Interconnections between Aquifer Systems

Understanding the hydraulic connections between different aquifer systems is essential for predicting groundwater flow paths and the potential migration of contaminants. This compound can be used to trace the movement of water between aquifers. mdpi.com